

IUPAC name hexan-2-ylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopropylhexane

Cat. No.: B13801644

[Get Quote](#)

An In-depth Technical Guide to Hexan-2-ylcyclopropane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of hexan-2-ylcyclopropane, a saturated hydrocarbon featuring a cyclopropane ring substituted with a hexan-2-yl group. The unique structural and electronic properties of the cyclopropane moiety make it a valuable motif in medicinal chemistry, contributing to enhanced metabolic stability, improved target binding potency, and the generation of novel chemotypes.^[1] This document outlines the physicochemical properties, a potential synthetic route, spectroscopic characterization, and potential applications of hexan-2-ylcyclopropane in drug development.

Physicochemical Properties

Currently, experimentally determined physicochemical data for hexan-2-ylcyclopropane is limited. The following table summarizes the computed properties available in public databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈	PubChem CID: 138892[2]
Molecular Weight	126.24 g/mol	PubChem CID: 138892[2]
XLogP3-AA	4.3	PubChem CID: 92172405[3]
Hydrogen Bond Donor Count	0	PubChem CID: 92172405[3]
Hydrogen Bond Acceptor Count	0	PubChem CID: 92172405[3]
Rotatable Bond Count	4	PubChem CID: 92172405[3]
Exact Mass	126.140850574 Da	PubChem CID: 92172405[3]
Topological Polar Surface Area	0 Å ²	PubChem CID: 92172405[3]

Synthesis of Hexan-2-ylcyclopropane

A plausible synthetic route for hexan-2-ylcyclopropane is via an intramolecular nickel-catalyzed cross-electrophile coupling of a 1,3-diol derivative, as reported for the synthesis of other alkylcyclopropanes.[2][4] This method involves the conversion of a 1,3-diol to a 1,3-dimesylate, which then undergoes cyclization.

Experimental Protocol: Nickel-Catalyzed Synthesis of Alkylcyclopropanes

This protocol is adapted from the work of Sanford et al. (2020) for the synthesis of alkylcyclopropanes from 1,3-dimesylates.[2]

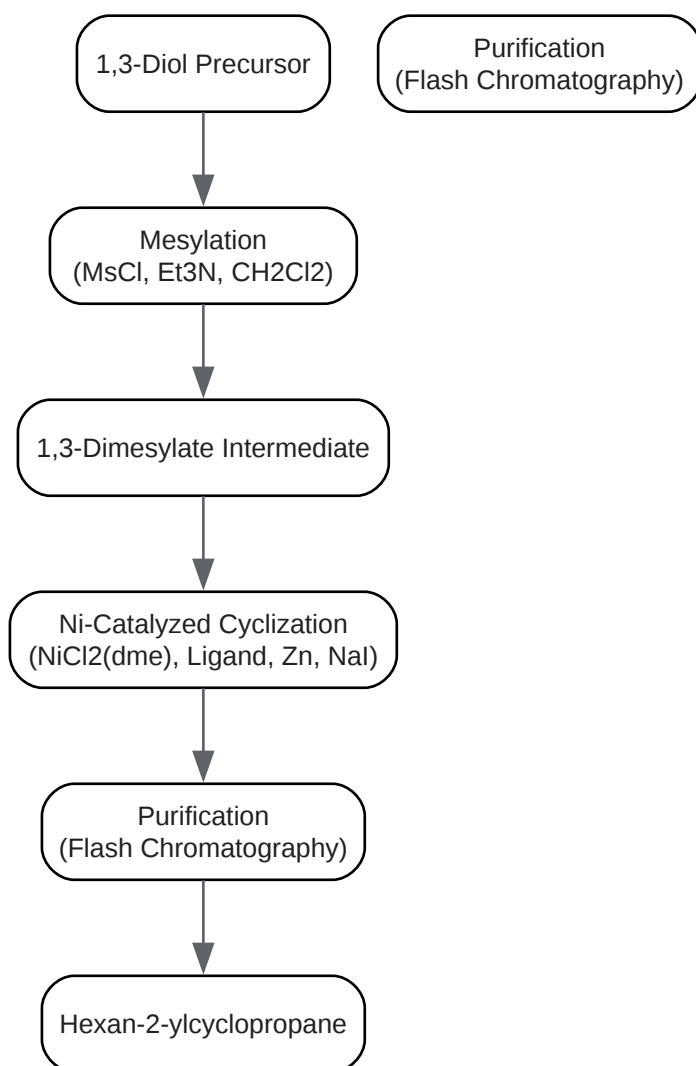
Step 1: Synthesis of the 1,3-Dimesylate Precursor

- To a solution of the corresponding 1,3-diol (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.5 equiv).
- Slowly add methanesulfonyl chloride (2.2 equiv) to the solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.

- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with CH_2Cl_2 (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield the 1,3-dimesylate.

Step 2: Nickel-Catalyzed Cyclization

- To an oven-dried vial, add $\text{NiCl}_2(\text{dme})$ (10 mol %) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol %).
- Add the 1,3-dimesylate (1.0 equiv) and a reducing agent (e.g., zinc powder, 3.0 equiv).
- Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
- Add a suitable solvent (e.g., anhydrous dimethylacetamide) and a halide source (e.g., sodium iodide, 2.0 equiv).
- Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.
- Cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
- Wash the filtrate with water and brine, dry the organic layer over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to obtain the desired alkylcyclopropane.



[Click to download full resolution via product page](#)

Synthetic workflow for hexan-2-ylcyclopropane.

Spectroscopic Characterization

Detailed experimental spectroscopic data for hexan-2-ylcyclopropane is not readily available. The following tables provide predicted ¹H and ¹³C NMR data and expected mass spectrometry fragmentation patterns based on data for analogous alkylcyclopropanes.[5]

Predicted ¹H and ¹³C NMR Data

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Cyclopropyl Protons	-0.3 to 0.8	Multiplet	5H
Hexyl Chain (CH)	1.0 - 1.5	Multiplet	1H
Hexyl Chain (CH ₂)	1.2 - 1.6	Multiplet	8H
Hexyl Chain (CH ₃)	0.8 - 1.2	Multiplet	6H

¹³ C NMR	Predicted Chemical Shift (δ, ppm)
Cyclopropyl Carbons	5 - 20
Hexyl Chain Carbons	14 - 40

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

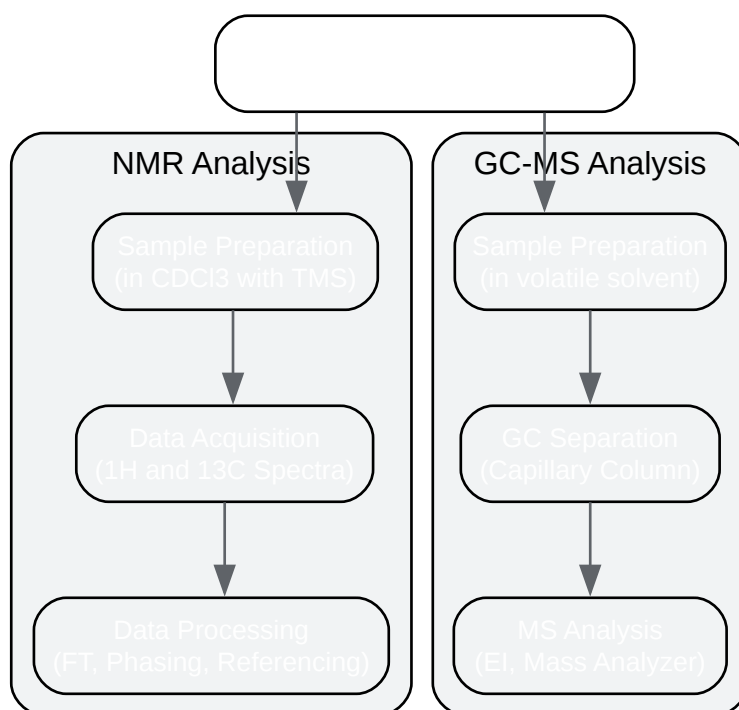
- **Sample Preparation:** Dissolve ~5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically employed.
- **Data Processing:** Process the raw data using appropriate software. The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)[5]

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.
- **GC Separation:** Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2

minutes, then ramp to 250 °C at 10 °C/min.

- MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-400 amu.



[Click to download full resolution via product page](#)

Analytical workflow for spectroscopic characterization.

Potential Applications in Drug Development

While specific biological activities of hexan-2-ylcyclopropane have not been reported, the incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

- **Metabolic Stability:** The cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.
- **Conformational Rigidity:** The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.^[6]

- **Physicochemical Properties:** The introduction of a cyclopropane ring can alter lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
- **Novelty and Patentability:** The use of cyclopropane-containing scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing opportunities for new intellectual property.^[1]

Given these advantages, hexan-2-ylcyclopropane represents a potentially valuable building block for the synthesis of new drug candidates in various therapeutic areas. Its non-polar, aliphatic nature makes it suitable for exploring hydrophobic binding pockets in protein targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(2R)-hexan-2-yl]cyclopropane | C₉H₁₈ | CID 92172405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [IUPAC name hexan-2-ylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13801644#iupac-name-hexan-2-ylcyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com